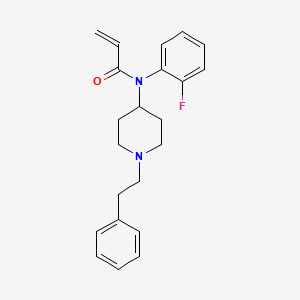
Ortho-fluoro acrylfentanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ortho-fluoro acrylfentanyl: is a synthetic opioid and a derivative of fentanyl. . This compound is part of the fentanyl analogs, which are known for their potent analgesic properties. This compound is typically found in the form of a white powder and is used primarily in research and forensic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ortho-fluoro acrylfentanyl involves several steps. One common method includes the reaction of 4-anilino-N-phenethylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .
Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions: Ortho-fluoro acrylfentanyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Ortho-fluoro acrylfentanyl has several scientific research applications, including:
Wirkmechanismus
Ortho-fluoro acrylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and reduced neuronal excitability. The compound mimics the effects of endogenous opioids, leading to analgesia, euphoria, and respiratory depression .
Vergleich Mit ähnlichen Verbindungen
Fentanyl: The parent compound, known for its high potency and use in pain management.
Para-fluorofentanyl: Another fluorinated analog with similar properties but different pharmacokinetics.
Carfentanil: A highly potent analog used in veterinary medicine.
Uniqueness: Ortho-fluoro acrylfentanyl is unique due to the presence of the acrylamide group, which influences its binding affinity and metabolic stability. The fluorine atom on the phenyl ring also contributes to its distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
2309383-09-1 |
|---|---|
Molekularformel |
C22H25FN2O |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C22H25FN2O/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18/h2-11,19H,1,12-17H2 |
InChI-Schlüssel |
ROBNYLIAYXEIFM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















